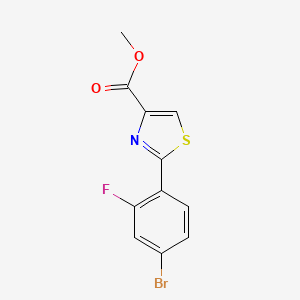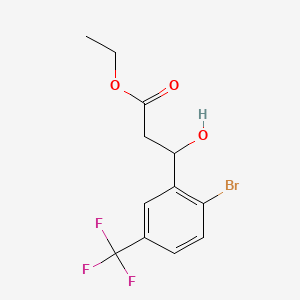
2,2'-Bis(diisopropylphosphino)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diisopropylphosphino groups attached to a binaphthalene backbone, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diol.
Phosphination: The diol is reacted with diisopropylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.
Substitution: The ligand can participate in substitution reactions where the diisopropylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal precursors such as metal halides or metal acetates in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes that are often used as catalysts in various asymmetric transformations.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
科学的研究の応用
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The metal complexes formed with this ligand are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
作用機序
The mechanism by which (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene exerts its effects involves the formation of stable metal-ligand complexes. These complexes act as catalysts, facilitating various chemical transformations by providing a chiral environment that promotes enantioselectivity. The ligand’s diisopropylphosphino groups coordinate with the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
類似化合物との比較
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: Another diphosphine ligand with similar coordination properties but a different backbone structure.
1,1’-Bis(diisopropylphosphino)ferrocene: A ferrocene-based ligand with comparable steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is unique due to its binaphthalene backbone, which imparts significant rigidity and chirality to the ligand. This structural feature enhances its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for many asymmetric transformations.
特性
分子式 |
C32H40P2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
[1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C32H40P2/c1-21(2)33(22(3)4)29-19-17-25-13-9-11-15-27(25)31(29)32-28-16-12-10-14-26(28)18-20-30(32)34(23(5)6)24(7)8/h9-24H,1-8H3 |
InChIキー |
KEPURSCUAKNLNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)









![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)

